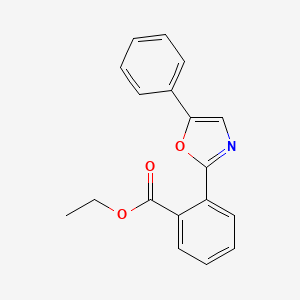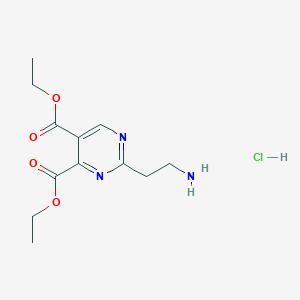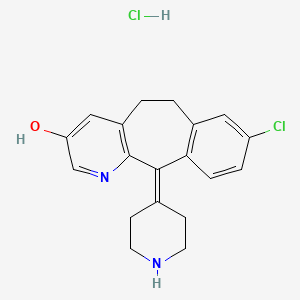
3-Hydroxy desloratidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy desloratadine is a major active metabolite of desloratadine, which itself is an active metabolite of loratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. 3-Hydroxy desloratadine is known for its ability to inhibit the binding of pyrilamine to brain H1 receptors and its tendency to distribute to specific immune-regulatory tissues .
Métodos De Preparación
3-Hydroxy desloratadine can be synthesized from desloratadine through a series of chemical reactions. The formation of 3-Hydroxy desloratadine is catalyzed by the enzyme cytochrome P450 (CYP2C8) following glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 . The synthetic route involves the oxidation of desloratadine, followed by glucuronidation and subsequent deconjugation . Industrial production methods typically involve the use of cryopreserved human hepatocytes to catalyze the formation of 3-Hydroxy desloratadine .
Análisis De Reacciones Químicas
3-Hydroxy desloratadine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from desloratadine, catalyzed by CYP2C8.
Glucuronidation: This reaction involves the addition of glucuronic acid to desloratadine, catalyzed by UDP-glucuronosyltransferase 2B10.
Deconjugation: Following glucuronidation, a deconjugation event occurs to form 3-Hydroxy desloratadine.
Common reagents and conditions used in these reactions include NADPH and UDP-glucuronic acid . The major product formed from these reactions is 3-Hydroxy desloratadine itself .
Aplicaciones Científicas De Investigación
3-Hydroxy desloratadine has several scientific research applications, including:
Metabolomics: It is used to study the metabolic pathways and the effects of desloratadine and loratadine in the body.
Drug Discovery: It is used in the development and testing of new antihistamine drugs.
Pharmacokinetics: Research on its pharmacokinetics helps understand the distribution, metabolism, and excretion of desloratadine and its metabolites.
Immunology: Its ability to distribute to immune-regulatory tissues makes it a subject of interest in immunological studies.
Mecanismo De Acción
3-Hydroxy desloratadine exerts its effects by inhibiting the binding of pyrilamine to brain H1 receptors . This inhibition helps reduce allergic symptoms such as nasal congestion and watery eyes. The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The pathway involves the oxidation of desloratadine by CYP2C8 and subsequent glucuronidation by UDP-glucuronosyltransferase 2B10 .
Comparación Con Compuestos Similares
3-Hydroxy desloratadine is similar to other hydroxylated metabolites of desloratadine, such as 5-Hydroxy desloratadine and 6-Hydroxy desloratadine . it is unique in its specific ability to inhibit pyrilamine binding and its distribution to immune-regulatory tissues . Other similar compounds include loratadine and desloratadine, which are also non-sedating tricyclic antihistamines used to manage allergic rhinitis and chronic idiopathic urticaria .
Propiedades
Fórmula molecular |
C19H20Cl2N2O |
|---|---|
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O.ClH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H |
Clave InChI |
AXPJOGMZPPTIKB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)

![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![2-{[(E)-(3-methylphenyl)methylidene]amino}benzonitrile](/img/structure/B14803430.png)
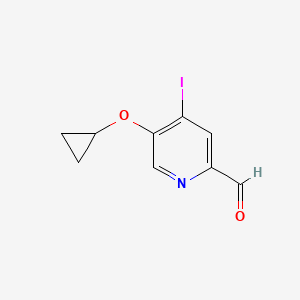
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
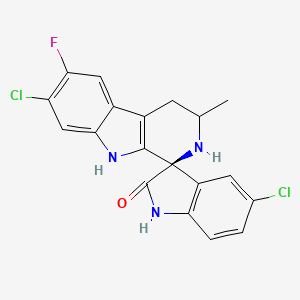


![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)

